

## Validating Taladegib's Therapeutic Effect: A Comparative Guide to Multi-Modality Imaging

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imaging modalities used to validate the therapeutic effect of Taladegib, a potent inhibitor of the Hedgehog (Hh) signaling pathway. Taladegib is under investigation for its anti-fibrotic and anti-tumor activities, notably in Idiopathic Pulmonary Fibrosis (IPF) and various solid tumors. This document outlines the experimental data and protocols supporting its validation, offering a comparative analysis with alternative approaches.

## Introduction to Taladegib and the Hedgehog Signaling Pathway

Taladegib (formerly LY2940680, also known as ENV-101) is a small molecule inhibitor that targets the Smoothened (SMO) protein, a key transducer in the Hedgehog signaling pathway. Dysregulation of the Hh pathway is implicated in the progression of fibrotic diseases like IPF and the growth of certain cancers.[1] By inhibiting SMO, Taladegib aims to suppress the downstream activation of GLI transcription factors, thereby mitigating the pathological effects of aberrant Hh signaling.

# Data Presentation: Quantitative Imaging in Idiopathic Pulmonary Fibrosis







Taladegib has shown promise in a Phase 2a clinical trial (NCT04968574) for patients with IPF. [1][2] The primary imaging modality used for efficacy assessment was High-Resolution Computed Tomography (HRCT), with post-hoc analysis employing advanced deep learning-based quantitative CT (qCT) algorithms.[3]



lmaging Modality	Quantitative Endpoint	Taladegib Treatment Arm (Change from Baseline)	Placebo Arm (Change from Baseline)	Key Findings
HRCT	Total Lung Capacity (TLC)	Statistically significant increase	Stable or worsened	Taladegib demonstrated an improvement in lung volume compared to placebo.[4][5]
qCT (Fibr8)	Percent Quantitative Lung Fibrosis (%QLF)	Reduction	Stable or worsened	Indicates a potential reversal of key measures of lung fibrosis. [3][4]
qCT (Lung8)	Lung Volume	+142.28 mL	-113.07 mL	Significant improvement in lung volume with Taladegib treatment.
qCT (Vascul8)	Pulmonary Vessel Volume	Reduction	Not specified	First clinical evidence of an IPF treatment reducing pulmonary vessel volume.[3]
qCT	Percent Quantitative Interstitial Lung Disease (%QILD)	Reduction	Stable or worsened	Suggests a decrease in the extent of interstitial lung disease.[4]
qCT	Percent Quantitative	Reduction	Stable or worsened	Indicates a reduction in ground glass



Ground Glass opacities, a

(%QGG) feature of lung

inflammation

and/or fibrosis.[4]

#### **Data Presentation: Imaging in Solid Tumors**

In oncology, the evaluation of Taladegib's therapeutic effect in advanced solid tumors is currently being investigated in a Phase 2 clinical trial (NCT05199584). The primary imaging-based endpoint is the Objective Response Rate (ORR) as determined by the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

Imaging Modality	Quantitative Endpoint	Description	Application in Taladegib Trials
		Standardized criteria	Primary endpoint for
		to measure tumor size	assessing tumor
		and assess response	response in the
CT / MDI	RECIST 1.1	to treatment	ongoing Phase 2 trial
CT / MRI	RECIST 1.1	(Complete Response,	for advanced solid
		Partial Response,	tumors with PTCH1
		Stable Disease,	loss of function
		Progressive Disease).	mutations.[6]

While RECIST 1.1 is the current standard for the Taladegib oncology trial, multi-modal imaging techniques offer the potential for a more comprehensive assessment of treatment response. For instance, Positron Emission Tomography (PET) using tracers like [18F]-fluoromisonidazole (FMISO) has been used to monitor the response to other Hedgehog inhibitors by imaging tumor hypoxia.[4] This suggests a potential future application for Taladegib to provide functional information alongside the anatomical data from CT or MRI.

# Experimental Protocols High-Resolution Computed Tomography (HRCT) for Idiopathic Pulmonary Fibrosis



A typical HRCT protocol for IPF clinical trials, as recommended by the Pulmonary Fibrosis Foundation, involves the following:

- Patient Preparation: No oral or IV contrast is administered.
- · Acquisition:
  - Supine Inspiratory Scan: Patients are instructed to take a deep breath and hold it. Scans are acquired from the lung apices to the bases.
  - Supine Expiratory Scan: Patients are instructed to exhale fully and hold their breath. This
    helps to assess air trapping.
  - Prone Inspiratory Scan (Optional): Performed if dependent atelectasis (density in the lower parts of the lungs due to gravity) is observed on the supine images.
- Technical Parameters:
  - Slice Thickness: ≤ 1.5 mm
  - Collimation: 0.5-1.25 mm
  - Scan Time: As short as possible to minimize motion artifacts.
  - Reconstruction Algorithm: High-spatial-frequency (sharp) algorithm.
- Radiation Dose: Kept as low as reasonably achievable (ALARA).

## Quantitative CT (qCT) with Deep Learning Algorithms (Lung8, Vascul8, Fibr8)

While the specific, proprietary details of these algorithms are not publicly disclosed, the general methodology involves:

• Image Segmentation: The deep learning algorithm automatically identifies and segments the lung parenchyma, airways, and pulmonary vasculature from the HRCT images.



- Feature Extraction and Classification: The algorithm analyzes the texture and density of the lung tissue to classify different patterns, such as normal lung, ground-glass opacity, reticulation, and honeycombing.
- Quantification:
  - Lung8: Calculates the total lung volume.
  - Vascul8: Quantifies the volume of the pulmonary vasculature.
  - Fibr8: Measures the extent of fibrotic tissue within the lungs.
- Data Output: The algorithms provide quantitative data on the volume and percentage of different lung tissue characteristics, allowing for an objective assessment of disease severity and treatment response.

#### **RECIST 1.1 for Solid Tumors**

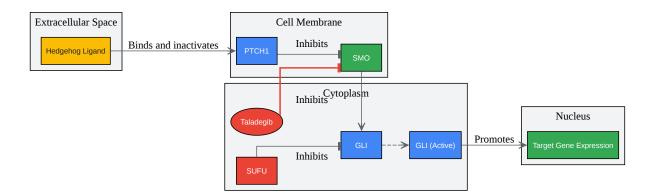
The RECIST 1.1 protocol for assessing tumor response in clinical trials includes:

- · Baseline Assessment:
  - Lesion Selection: Up to five target lesions (and a maximum of two per organ) are selected for measurement. Lesions must be measurable (≥10 mm in longest diameter for non-nodal lesions, ≥15 mm in short axis for lymph nodes on CT).
  - Measurement: The longest diameter of each target lesion (or short axis for lymph nodes)
     is measured. The sum of the diameters (SOD) of all target lesions is calculated.
- Follow-up Assessments:
  - The same target lesions are measured at each follow-up imaging session.
  - The SOD is compared to the baseline SOD to determine the response.
- Response Criteria:
  - Complete Response (CR): Disappearance of all target lesions.



- Partial Response (PR): At least a 30% decrease in the SOD of target lesions compared to baseline.
- Progressive Disease (PD): At least a 20% increase in the SOD of target lesions from the smallest sum recorded, or the appearance of one or more new lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

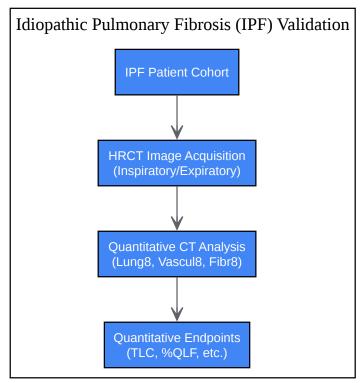
### **Mandatory Visualization**

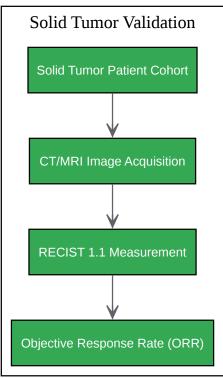


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Caption: The Hedgehog signaling pathway and the mechanism of action of Taladegib.

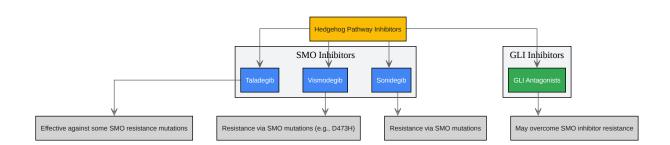






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Caption: Experimental workflow for validating Taladegib's therapeutic effect.



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Caption: Logical comparison of Taladegib with other Hedgehog pathway inhibitors.



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